molecular formula C15H19N3O2 B6458703 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole CAS No. 2549031-84-5

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole

Cat. No. B6458703
CAS RN: 2549031-84-5
M. Wt: 273.33 g/mol
InChI Key: SEVTZKRDGSNEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole (DMMCI) is a heterocyclic compound that is part of the indazole family of compounds. It is a white crystalline solid with a melting point of 109°C. DMMCI is a versatile compound that has a wide range of applications in scientific research, including in the areas of drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research, including in the areas of drug discovery, organic synthesis, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has also been used in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. In addition, it has been used in the synthesis of various enzymes, such as proteases and phosphatases.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is not well understood. However, it is thought to act by binding to the active site of enzymes, leading to the inhibition of their catalytic activity. This inhibition can lead to the inhibition of various biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell metabolism.
Biochemical and Physiological Effects
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression and cell metabolism. In addition, it has been shown to inhibit the activity of proteases and phosphatases, leading to the inhibition of various cellular processes, such as protein degradation and cell signaling.

Advantages and Limitations for Lab Experiments

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has several advantages for use in laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods. It is also a relatively stable compound that is not easily degraded or oxidized. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in aqueous solutions, and it is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for the use of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole in scientific research. It could be used in the development of new drugs and the synthesis of new organic compounds. It could also be used in the development of new enzymes and the study of enzyme inhibition. In addition, it could be used in the study of gene regulation and cell metabolism. Finally, it could be used in the development of new technologies, such as biosensors and nanotechnology.

Synthesis Methods

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole can be synthesized by a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Buchwald-Hartwig reaction. The Mitsunobu reaction is a process that involves the reaction of a nucleophile with an electrophile in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an α-ketoester, and a substituted urea. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl halide with an amine.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-8-18(9-11(2)20-10)15(19)14-12-6-4-5-7-13(12)17(3)16-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVTZKRDGSNEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.